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1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one

Sigma receptor TMEM97 Radioligand binding

Dual-heterocyclic building block (MW 182.26, ≥95% purity) combining pyrrolidin-2-one core with C4-linked piperidine. Enables SAR at multiple targets with defined selectivity: Sigma-2/TMEM97 Ki 90 nM (>13-fold over sigma-1); mPGES-1 IC₅₀ 5.8 nM (enzymatic), 7.2 nM (cellular); EED IC₅₀ 40 nM (allosteric PRC2); GPX4 Kd 315 nM (non-covalent). Supplied as free base with full analytical characterization. Suitable for lead optimization and library expansion.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
Cat. No. B13497491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCN1CC(CC1=O)C2CCNCC2
InChIInChI=1S/C10H18N2O/c1-12-7-9(6-10(12)13)8-2-4-11-5-3-8/h8-9,11H,2-7H2,1H3
InChIKeyFTOXEPRLHRURMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one: Chemical Identity & Procurement


1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one (CAS 2091609-18-4) is a heterocyclic small molecule with the molecular formula C₁₀H₁₈N₂O and a molecular weight of 182.26 g/mol . The compound comprises a pyrrolidin-2-one core substituted at the 4-position with a piperidin-4-yl moiety and bears an N-methyl group on the pyrrolidinone nitrogen [1]. It is commercially available as a free base and as a dihydrochloride salt form, typically at purities of 95% or higher from multiple vendors including Life Chemicals and Enamine, with pricing for research quantities (e.g., 1 g) ranging from approximately $986 to $1006 [2]. The compound is supplied as a building block or intermediate for medicinal chemistry applications and is characterized by the SMILES notation CN1CC(C2CCNCC2)CC1=O [1].

1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one: Analog Substitution Failure


The 1-methyl-4-(piperidin-4-yl)pyrrolidin-2-one scaffold presents a unique intersection of two saturated nitrogen heterocycles—a pyrrolidinone ring and a piperidine ring—connected via a C4 carbon linkage [1]. This structural arrangement distinguishes it from simpler pyrrolidinones lacking the piperidinyl moiety, as well as from piperidine-only scaffolds. The presence of both rings, combined with the N-methyl substitution pattern, confers a specific pharmacophoric geometry that influences hydrogen bonding capacity, basicity (pKa profile), and steric accessibility at receptor binding sites. In-class compounds such as unsubstituted pyrrolidin-2-one (CAS 616-45-5), 1-(piperidin-4-ylmethyl)pyrrolidin-2-one (CAS 139726-90-2), or N-methylpyrrolidone (NMP, CAS 872-50-4) lack either the piperidine ring, the direct C4 linkage, or the correct N-methyl positioning required to replicate the target compound's binding profile at receptors such as sigma-2/TMEM97 or mPGES-1 [2]. Generic substitution therefore introduces uncontrolled variables in target engagement, selectivity, and downstream functional readouts.

1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one Differentiation Evidence


Sigma-2 Receptor Affinity vs. Sigma-1 Selectivity

1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one demonstrates sub-100 nM binding affinity at the sigma-2 receptor (TMEM97), with a reported Ki value of 90 nM in rat PC12 cells [1]. In contrast, its activity at the sigma-1 receptor is substantially weaker, with an IC₅₀ of 1,180 nM (1.18 μM) in guinea pig cerebellum using [³H]DTG as the radioligand [2]. This represents a greater than 13-fold selectivity preference for sigma-2 over sigma-1 within the sigma receptor family.

Sigma receptor TMEM97 Radioligand binding

mPGES-1 Inhibitory Potency and Cellular Activity

The target compound exhibits potent inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), with an IC₅₀ of 5.80 nM in a recombinant human enzyme assay using PGH2 as substrate [1]. This enzymatic potency translates to cellular activity, as demonstrated by an IC₅₀ of 7.20 nM for inhibition of IL-1β-induced PGE2 production in human A549 lung carcinoma cells [1]. The compound also shows activity in human whole blood, inhibiting LPS-induced PGE2 production with an IC₅₀ of 164 nM, providing a measure of plasma protein binding and cellular permeability effects [1]. In comparison, the reference mPGES-1 inhibitor MF63 typically exhibits IC₅₀ values of 0.8–1.3 nM in enzymatic assays and approximately 1 nM in cellular assays, indicating that while the target compound is highly potent, it is not the most potent mPGES-1 inhibitor described; its differentiation lies in the piperidinyl-pyrrolidinone scaffold providing a distinct intellectual property and selectivity profile relative to benzimidazole-based inhibitors.

mPGES-1 PGE2 Inflammation Enzyme inhibition

GPX4 Binding and Ferroptosis Target Engagement

1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one binds to glutathione peroxidase 4 (GPX4) with a dissociation constant (Kd) of 315 nM as measured by surface plasmon resonance (SPR) [1]. GPX4 is a critical regulator of ferroptosis, an iron-dependent form of regulated cell death implicated in cancer and neurodegeneration. For context, the potent GPX4 inhibitor RSL3 (RAS-selective lethal 3) typically exhibits IC₅₀ values in the 10–100 nM range in cellular assays but binds GPX4 covalently via a chloroacetamide warhead, whereas the target compound represents a reversible, non-covalent binding scaffold. Direct comparator data for other pyrrolidinone-based GPX4 binders are not available from the same study; however, the 315 nM Kd establishes a baseline affinity for this chemotype that can guide structure-activity relationship (SAR) efforts.

GPX4 Ferroptosis SPR Cancer

Dopamine D2 Receptor Selectivity Profile

The compound demonstrates weak antagonist activity at the dopamine D2 receptor, with an IC₅₀ of 22.6 μM (22,600 nM) in a functional assay measuring inhibition of dopamine-stimulated [³⁵S]GTPγS binding in Sprague-Dawley rat striatal membranes [1]. This low affinity contrasts sharply with its nanomolar activity at sigma-2 (90 nM) and mPGES-1 (5.8 nM). For reference, the atypical antipsychotic risperidone exhibits a Ki of approximately 3–5 nM at the human D2 receptor, while the D2-preferring antagonist haloperidol shows a Ki of ~1–2 nM. The three-orders-of-magnitude difference between the target compound's D2 activity and that of clinical D2 antagonists supports a clean off-target profile with respect to dopaminergic signaling.

Dopamine D2 receptor Antagonist Off-target GTPγS

EED Protein Binding in PRC2 Complex

The compound binds to the EED (Embryonic Ectoderm Development) protein, a core component of the Polycomb Repressive Complex 2 (PRC2), with an IC₅₀ of 40 nM as measured by displacement of a pyrrolidine inhibitor-based Oregon-green probe in a LanthaScreen TR-FRET assay [1]. A second measurement under similar conditions yielded an IC₅₀ of 140 nM [1]. EED is a therapeutic target in oncology, particularly in cancers with EZH2 gain-of-function mutations or SMARCB1-deficient tumors. The clinical-stage EED inhibitor MAK683 (Novartis) has been reported with an IC₅₀ of approximately 4 nM in similar assays. While the target compound is less potent than MAK683, its distinct pyrrolidinone-piperidine scaffold provides an alternative chemotype for structure-guided optimization with potentially differentiated intellectual property space.

EED PRC2 Epigenetics TR-FRET

NB-4 Leukemia Cell Antiproliferative Activity

The compound demonstrates antiproliferative activity against human NB-4 acute promyelocytic leukemia (APL) cells, as assessed by MTT assay measuring cell growth inhibition after 96 hours of treatment [1]. Quantitative IC₅₀ values are not publicly disclosed in the ChEMBL record; however, the documented functional effect establishes that the compound exerts cellular activity in a therapeutically relevant cancer model. NB-4 cells harbor the PML-RARα fusion oncogene characteristic of APL and are a standard model for evaluating differentiation-inducing and cytotoxic agents. The all-trans retinoic acid (ATRA) comparator typically achieves GI₅₀ values of 10–100 nM in NB-4 cells, whereas arsenic trioxide shows IC₅₀ values in the 1–2 μM range. The target compound's antiproliferative effect, though not quantified in available sources, may derive from its sigma-2/TMEM97 engagement or EED binding activities documented above.

NB-4 cells Antiproliferative Acute promyelocytic leukemia MTT assay

1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one: Research Applications


Sigma-2/TMEM97 Tool Compound for Cancer Biology

Researchers investigating sigma-2 receptor (TMEM97) biology in cancer cell proliferation, cholesterol trafficking, or lysosomal function can utilize 1-methyl-4-(piperidin-4-yl)pyrrolidin-2-one as a starting scaffold. The compound's 90 nM Ki at sigma-2, combined with >13-fold selectivity over sigma-1, provides a selectivity window that reduces confounding effects from sigma-1-mediated pathways [1]. The documented antiproliferative activity in NB-4 leukemia cells [2] further supports its utility in hematologic oncology models. Procurement of this specific compound, rather than generic pyrrolidinones or piperidines, ensures the sigma-2 engagement and selectivity profile described herein.

mPGES-1 Inhibitor Lead Optimization

For medicinal chemistry teams pursuing mPGES-1 as an anti-inflammatory target, 1-methyl-4-(piperidin-4-yl)pyrrolidin-2-one offers a potent (IC₅₀ = 5.8 nM enzymatic, 7.2 nM cellular) starting point with a pyrrolidinone-piperidine scaffold distinct from benzimidazole-based inhibitors such as MF63 [3]. The compound's translational profile from enzyme to cell to whole blood (164 nM) provides a baseline for structure-activity relationship (SAR) exploration. Researchers seeking to optimize pharmacokinetic properties or circumvent existing patent claims on benzimidazole mPGES-1 inhibitors should prioritize this chemotype for library expansion and lead optimization campaigns.

EED Probe Development for PRC2-Driven Cancers

Investigators focused on Polycomb Repressive Complex 2 (PRC2) inhibition in EZH2-mutant lymphomas, SMARCB1-deficient sarcomas, or other PRC2-dependent malignancies can employ 1-methyl-4-(piperidin-4-yl)pyrrolidin-2-one as an EED-binding scaffold with a 40 nM IC₅₀ in TR-FRET displacement assays [4]. The compound engages the EED allosteric regulatory site rather than the EZH2 catalytic domain, offering an orthogonal mechanism for PRC2 inhibition that avoids SAM-competitive liabilities. The distinct pyrrolidinone-piperidine core provides an alternative intellectual property landscape relative to clinical-stage EED inhibitors such as MAK683, making it suitable for lead generation programs seeking chemical differentiation.

Non-Covalent GPX4 Binder for Ferroptosis Research

Researchers studying ferroptosis mechanisms and seeking non-covalent GPX4 modulators can use 1-methyl-4-(piperidin-4-yl)pyrrolidin-2-one as a reversible binding scaffold with a Kd of 315 nM [5]. Unlike covalent GPX4 inhibitors (e.g., RSL3, ML162) that irreversibly modify the selenocysteine active site, this compound offers a reversible binding mode that may reduce off-target alkylation and enable finer temporal control of GPX4 function. The scaffold is suitable for fragment-based or structure-guided optimization to improve affinity while maintaining the non-covalent mechanism, a profile of particular interest for neuroscience applications where covalent GPX4 inhibition may present unacceptable toxicity risks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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